2-[[(1R,2S)-2-Aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-5-pyrimidinecarboxamide Hydrochloride
Description
Properties
Molecular Formula |
C19H24ClN9O |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H23N9O.ClH/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28;/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27);1H |
InChI Key |
RMNLLPXCNDZJMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthetic route to this compound typically follows a modular approach:
- Step 1: Construction of the aminocyclohexyl amine intermediate,
- Step 2: Synthesis of the 3-(2H-1,2,3-triazol-2-yl)phenyl amine fragment,
- Step 3: Coupling of these fragments onto a pyrimidinecarboxamide scaffold,
- Step 4: Salt formation with hydrochloric acid to produce the hydrochloride.
This approach is consistent with reported methods for related kinase inhibitors and triazole-containing pyrimidine derivatives.
Detailed Stepwise Preparation
Synthesis of (1R,2S)-2-Aminocyclohexylamine Intermediate
- Starting from commercially available cyclohexane derivatives, stereoselective amination is performed to yield the (1R,2S)-2-aminocyclohexylamine.
- Protection of amine groups using tert-butoxycarbonyl (Boc) groups is standard to prevent side reactions during subsequent steps.
Preparation of 3-(2H-1,2,3-triazol-2-yl)phenyl Amine
- The 1,2,3-triazole ring is introduced via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction.
- The synthetic sequence involves:
Coupling to Pyrimidinecarboxamide Core
- The pyrimidinecarboxamide core is synthesized or obtained commercially.
- Coupling of the aminocyclohexyl and triazolylphenyl amines to the 2- and 4-positions of the pyrimidine ring is achieved via nucleophilic aromatic substitution or amide bond formation.
- Typical coupling agents include PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) or similar peptide coupling reagents in the presence of bases like DIEA (N,N-diisopropylethylamine).
- The reaction is usually conducted in dichloromethane or acetonitrile solvents under inert atmosphere.
Formation of Hydrochloride Salt
Representative Synthetic Scheme (Based on Patent WO2009136995A2 and Literature)
| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Cyclohexanone derivatives | Stereoselective amination, Boc protection | (1R,2S)-Boc-protected 2-aminocyclohexylamine |
| 2 | 3-aminophenyl azide precursor | CuAAC with terminal alkyne, Cu(I) catalyst | 3-(2H-1,2,3-triazol-2-yl)phenyl amine |
| 3 | Pyrimidine-2,4-dichloride | Nucleophilic substitution with amines | 2-(aminocyclohexylamino)-4-(3-triazolylphenylamino)pyrimidinecarboxamide |
| 4 | Free base compound | Treatment with HCl | Hydrochloride salt of target compound |
In-Depth Research Findings and Analytical Data
Reaction Yields and Purity
Spectroscopic Characterization
| Technique | Observations |
|---|---|
| NMR (1H, 13C) | Signals consistent with cyclohexyl, triazole, and pyrimidine protons and carbons; characteristic amide NH signals |
| Mass Spectrometry | Molecular ion peak matching calculated molecular weight (exact mass) |
| IR Spectroscopy | Amide carbonyl stretch (~1650 cm⁻¹), NH stretches, triazole ring vibrations |
Summary Table of Preparation Conditions
| Step | Key Reagents/Conditions | Notes |
|---|---|---|
| Aminocyclohexylamine | Boc protection, stereoselective amination | Protects amine functionality |
| Triazole formation | CuAAC reaction, Cu(I) catalyst, azide + alkyne | Highly regioselective click chemistry |
| Coupling to pyrimidine | PyBOP, DIEA, CH2Cl2 or CH3CN, inert atmosphere | Efficient amide bond formation |
| Salt formation | HCl in dioxane or ether | Improves stability and solubility |
Chemical Reactions Analysis
PRT062607 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the core structure.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PRT062607 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical probe to study the function of spleen tyrosine kinase and its role in various signaling pathways.
Biology: The compound is used to investigate the biological processes involving B cell receptor signaling and its impact on immune responses.
Mechanism of Action
PRT062607 Hydrochloride exerts its effects by selectively inhibiting spleen tyrosine kinase. The mechanism involves binding to the ATP-binding pocket of the kinase, thereby preventing its activation and subsequent phosphorylation of downstream targets. This inhibition leads to the suppression of B cell receptor signaling, which is crucial for the survival and proliferation of B-cell malignancies .
Comparison with Similar Compounds
Key Attributes :
- Molecular Formula : C₁₉H₂₃N₉O·HCl
- Molecular Weight : ~429.5 g/mol (calculated from formula).
- Synonyms: PRT062607 Hydrochloride, P505-15 Hydrochloride, BIIB057 HCl .
- Pharmacological Role : A selective inhibitor of spleen tyrosine kinase (SYK), implicated in autoimmune disorders (e.g., rheumatoid arthritis) and B-cell malignancies .
The compound’s stereochemistry ((1R,2S)-configuration) and triazole-phenyl substituent contribute to its target affinity and pharmacokinetic profile.
Comparison with Similar Compounds
The following analysis compares the compound with structurally or functionally related pyrimidine derivatives, emphasizing molecular features, targets, and research findings.
Structural and Functional Analogues
Table 1: Comparative Overview of Key Compounds
Detailed Comparisons
LY2409881 Hydrochloride
- Structural Differences : Incorporates a benzo[b]thiophene-carboxamide group instead of a triazolylphenyl substituent.
- Functional Differences : Targets IKKβ and Akt pathways, showing antitumor activity in preclinical models . Unlike the SYK-focused activity of PRT062607, LY2409881 modulates NF-κB signaling.
GW786034 (Pazopanib) Hydrochloride
- Structural Differences: Features a sulfonamide group and indazole moiety, diverging from the aminocyclohexyl-triazole architecture of PRT062605.
- Functional Differences: Broad-spectrum tyrosine kinase inhibitor targeting VEGF receptors, approved for renal cell carcinoma . In contrast, PRT062607’s SYK specificity limits off-target effects.
4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride
- Structural Differences: Simpler pyrimidine structure lacking the aminocyclohexyl and triazole groups.
- Functional Role : Primarily a synthetic intermediate rather than a therapeutic agent .
Key Differentiators of PRT062607 Hydrochloride
SYK Selectivity : The triazolylphenyl group enhances SYK binding affinity, reducing cross-reactivity with other kinases (e.g., JAK or BTK) .
Stereochemical Precision: The (1R,2S)-aminocyclohexyl configuration optimizes target engagement and metabolic stability compared to racemic analogues .
Clinical Progress : Phase II trials for rheumatoid arthritis showed significant reduction in inflammatory biomarkers, outperforming earlier SYK inhibitors like fostamatinib .
Biological Activity
The compound 2-[[(1R,2S)-2-Aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-5-pyrimidinecarboxamide Hydrochloride (CAS Number: 1370261-97-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 429.91 g/mol. The structural components include:
- Aminocyclohexyl group : Imparts steric and electronic properties.
- Triazole moiety : Known for its diverse biological activities.
- Pyrimidinecarboxamide : Contributes to the compound's pharmacological profile.
Antimicrobial Activity
Research has indicated that derivatives of triazoles often exhibit significant antimicrobial properties. For instance, studies on similar triazole-containing compounds have shown effectiveness against various bacterial strains. The presence of the triazole ring in this compound suggests potential antibacterial and antifungal activities, as seen in other studies where triazole derivatives demonstrated notable efficacy against pathogens such as Staphylococcus aureus and Candida albicans .
Anti-inflammatory Properties
In related compounds, particularly those containing pyrimidine and triazole structures, anti-inflammatory activities have been documented. For example, certain 1,2,4-triazole derivatives have shown comparable anti-inflammatory effects to established nonsteroidal anti-inflammatory drugs (NSAIDs) . The mechanism often involves inhibition of pro-inflammatory cytokines, which may also be applicable to the current compound.
Case Studies
- Study on Triazole Derivatives : A comparative analysis was conducted on various triazole derivatives, revealing that modifications at the phenyl position significantly influenced biological activity. The most active compounds showed IC50 values in the low micromolar range against specific cancer cell lines .
- Anti-inflammatory Assessment : In a study evaluating the anti-inflammatory effects of related compounds, several triazole derivatives were tested against inflammation-induced models. The results indicated a significant reduction in inflammatory markers, suggesting that similar mechanisms could be explored for this compound .
Toxicity Profile
Toxicity assessments of similar compounds have shown that many triazole derivatives possess low toxicity levels, making them suitable candidates for further pharmacological development. For instance, toxicity studies reported DL50 values indicating favorable safety profiles .
| Compound | DL50 (mg/kg) |
|---|---|
| Triazole A | 1,100 |
| Triazole B | 1,650 |
| This Compound | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
